rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate

Stereochemistry Conformational restriction Medicinal chemistry building blocks

Procurement of the defined rel-(1R,2R) stereoisomer eliminates the risk of diastereomeric contamination that compromises SAR and assay reproducibility. Unlike non-stereospecific or mixed-diastereomer samples, this trans-pyrazol-4-yl building block provides a consistent 3D pharmacophore essential for lead optimization and conformational restriction studies. Supplied at 98% purity, its ethyl ester functionality enables direct derivatization to amides, alcohols, and hydrazides, streamlining advanced intermediate synthesis without additional activation steps. Ideal for constructing lead-like libraries and CNS-targeted scaffolds.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 2241129-03-1
Cat. No. B6604042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate
CAS2241129-03-1
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CN(N=C2)C
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3/t8-,9+/m0/s1
InChIKeyJIIBZTVHGFESSW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate (CAS 2241129-03-1): A Stereodefined trans-Pyrazolylcyclopropane Building Block for Drug Discovery


rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate (CAS 2241129-03-1) is a chiral, trans-configured cyclopropane carboxylate ester bearing a 1-methylpyrazol-4-yl substituent [1]. This compound belongs to the class of trans-disubstituted pyrazolylcyclopropane building blocks, which are recognized as conformationally restricted, sp³-enriched scaffolds advantageous for lead-like library design in early drug discovery [1]. The compound is supplied commercially at 98% purity as a single relative stereoisomer with the (1R,2R) configuration, distinguishing it from the non-stereospecific variant (CAS 2383478-26-8) and the corresponding cis diastereomer (CAS 1855907-55-9) . Its primary utility lies in serving as a key synthetic intermediate for the construction of pharmaceutically relevant molecules, where the defined trans-geometry of the cyclopropane ring imposes conformational restriction that can enhance target binding affinity and metabolic stability [1].

Why Generic Substitution of rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate with In-Class Analogs Fails


Generic substitution among pyrazolylcyclopropane carboxylate derivatives is not straightforward because three orthogonal structural variables—regioisomerism (pyrazol-3-yl, -4-yl, or -5-yl attachment), diastereomerism (trans vs. cis cyclopropane configuration), and ester/acid functionality—each independently govern the compound's physicochemical properties, reactivity, and downstream biological performance [1]. The trans-cyclopropane geometry imposes a defined spatial orientation between the ester and pyrazole groups that cannot be replicated by the cis diastereomer; in medicinal chemistry campaigns, this conformational restriction directly translates into differential target engagement [1][2]. Furthermore, the pyrazol-4-yl attachment point exhibits distinct electronic and steric properties compared to the 3-yl and 5-yl regioisomers, as evidenced by differing melting points and NMR shifts across the series [1]. A non-stereospecific or mixed-diastereomer sample (e.g., CAS 2383478-26-8) introduces uncontrolled stereochemical heterogeneity that can confound structure–activity relationship (SAR) interpretation and compromise the reproducibility of biological assays—a risk that is eliminated by procuring the defined rel-(1R,2R) stereoisomer [2].

Quantitative Differential Evidence for rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate (CAS 2241129-03-1) vs. Closest Analogs


Diastereomeric Purity: trans-(1R,2R) Configuration vs. cis-(1R,2S) Diastereomer

The target compound bears the trans-(1R,2R) relative configuration, whereas the alternative cis diastereomer, rel-(1R,2S)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1855907-55-9), places the carboxylate and pyrazole substituents on the same face of the cyclopropane ring [1]. The trans diastereomer provides a larger inter-substituent distance and distinct vector angle compared to the cis form, a parameter that directly influences the three-dimensional presentation of pharmacophoric elements in downstream drug candidates [1]. In the Nosik et al. diastereoselective synthesis, the Corey–Chaykovsky cyclopropanation delivered exclusively the trans product, confirming that the cis isomer is not a synthetic byproduct but a separate synthetic target requiring entirely different reaction conditions [1].

Stereochemistry Conformational restriction Medicinal chemistry building blocks

Pyrazole Regioisomerism: 4-yl vs. 3-yl vs. 5-yl Substitution and Physicochemical Property Differentiation

The pyrazol-4-yl attachment in the target compound confers distinct physicochemical properties relative to the pyrazol-3-yl and pyrazol-5-yl regioisomers. In the trans carboxylic acid series reported by Nosik et al., the three regioisomers (6a: 3-yl; 6b: 4-yl; 6c: 5-yl) were synthesized and characterized, revealing significantly different melting points: 6a (3-yl) at 109–111 °C, 6b (4-yl) at 143–145 °C, and 6c (5-yl) at 44–45 °C [1]. These differences reflect altered crystal packing and intermolecular interactions arising from the distinct electronic environment of each regioisomeric position. The pyrazol-4-yl isomer 6b exhibits the highest melting point of the series, indicative of superior crystalline stability [1].

Regioisomerism Melting point Lead-like properties

Ester vs. Carboxylic Acid Functionality: Synthetic Versatility and Downstream Derivatization

The target compound is supplied as the ethyl ester, whereas the most common direct comparator is the free carboxylic acid, trans-2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid (CAS 1807940-87-9) [1]. The ethyl ester serves as a protected carboxyl surrogate that can be selectively hydrolyzed under mild basic conditions to liberate the free acid, or directly converted to amides, hydrazides, and other derivatives via nucleophilic acyl substitution [1]. In the Nosik et al. synthetic sequence, the Weinreb amide intermediate was converted to the carboxylic acid in 78–94% yield and subsequently to the ethyl ester, confirming the synthetic accessibility of both forms [1].

Ester Carboxylic acid Synthetic intermediate Protecting group strategy

Synthetic Scalability: Multi-Gram Production of trans-Pyrazolylcyclopropane Building Blocks

The synthetic methodology underpinning this compound class has been demonstrated at up to 50 g scale, with overall yields of 32–60% for the carboxylic acid derivatives over 4–6 synthetic steps [1]. The key Corey–Chaykovsky cyclopropanation step uses readily available reagents (trimethylsulfoxonium iodide, KOtBu) and proceeds under mild conditions (40 °C, THF), establishing a reliable supply chain for procurement at research and preclinical scales [1]. In contrast, non-stereospecific or alternative regioisomeric variants may require divergent synthetic routes with different scalability profiles [1].

Scale-up Process chemistry Building block supply

Enantioselective Synthesis Accessibility: Dirhodium-Catalyzed Asymmetric Cyclopropanation of Pyrazole-Containing Substrates

Although direct data for the target compound are not reported in the Sharland et al. (2021) study, the methodology described establishes that 1-aryl-2-heteroarylcyclopropane-1-carboxylates bearing pyrazole substituents can be synthesized with high enantioselectivity (86% to >99% ee) using chiral dirhodium tetracarboxylate catalysts [1]. For heterocyclic substrates including pyrazoles, Rh₂(R-p-Ph-TPCP)₄ was identified as the optimal catalyst for meta- or para-substituted diazoacetates, delivering high asymmetric induction [1]. This provides a viable route to enantiopure material beyond the racemic rel-(1R,2R) form, should an enantioenriched sample be required for downstream chiral drug candidates [1].

Enantioselective synthesis Asymmetric catalysis Dirhodium catalysts

Optimal Application Scenarios for rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate (CAS 2241129-03-1) Based on Quantitative Evidence


Lead-Like Library Synthesis Requiring Defined trans-Cyclopropane Geometry

The trans-(1R,2R) configuration imposes a well-defined inter-substituent vector essential for probing spatial SAR in lead optimization. The Nosik et al. paper explicitly positions these building blocks as starting points for 'lead-like libraries' and as isosteric analogs of CNS-active drug tranylcypromine [1]. Procurement of the stereodefined ethyl ester (CAS 2241129-03-1) ensures that each library member presents a consistent three-dimensional pharmacophore, eliminating the confounding effect of diastereomeric mixtures on hit identification and SAR interpretation [1].

Conformationally Restricted Bioisostere of Arylpyrazole Pharmacophores

The 1,1-disubstituted pyrazolylcyclopropane framework has been described as a 'lead-like bioisostere of arylpyrazole and pyrazolecarboxamide moieties' [2]. The pyrazol-4-yl attachment point of the target compound (contrasted with the 3-yl and 5-yl regioisomers) provides the highest melting point in the carboxylic acid series (143–145 °C vs. 109–111 °C and 44–45 °C) [1], offering superior solid-state stability for automated compound management and long-term storage in screening collections.

Multi-Gram Intermediate Supply for Preclinical Candidate Development

The synthetic route to trans-pyrazolylcyclopropane building blocks has been validated at up to 50 g scale with 32–60% overall yield [1]. The ethyl ester functionality of the target compound allows direct derivatization to amides, alcohols, or hydrazides without the additional activation step required for the free carboxylic acid [1]. This streamlines the synthesis of advanced intermediates and reduces step count in preclinical candidate scale-up, a critical consideration for procurement planning.

Chiral Drug Candidate Synthesis Requiring Enantiopure Cyclopropane Intermediates

For programs that advance beyond the racemic screening stage, the methodology of Sharland et al. (2021) provides a validated enantioselective route to analogous 1,2-diheteroarylcyclopropane-1-carboxylates with 86% to >99% ee using dirhodium tetracarboxylate catalysis [3]. The racemic rel-(1R,2R) material can therefore be used for initial SAR exploration, with the confidence that a scalable asymmetric synthesis pathway exists for accessing either enantiomer in high optical purity should a single enantiomer prove to be the active pharmaceutical ingredient [3].

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